![molecular formula C8H18N2O2S B3023051 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine CAS No. 924873-23-4](/img/structure/B3023051.png)
1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine
Overview
Description
The compound “1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine” is a derivative of 4-Methylpiperidine . 4-Methylpiperidine is a heterocyclic organic compound with the molecular formula C6H13N . It’s used in the synthesis of various bioactive compounds .
Synthesis Analysis
While specific synthesis methods for “1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine” are not available, 4-Methylpiperidine can be used to synthesize various bioactive compounds . For instance, it can be used in the synthesis of dimethyl bis(4-methylpiperidine-dithiocarbamato-S,S′)-tin(IV), (E)-4-(4′-methylpiperidino-N-alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine, serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceuticals. Key areas include:
Mechanism of Action
Biochemical Pathways
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-8-2-5-10(6-3-8)13(11,12)7-4-9/h8H,2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNUNVASIQRYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246846 | |
Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924873-23-4 | |
Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924873-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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